N-(1-Nitrosopyrrolidin-2-yl)urea
CAS No.: 61540-19-0
Cat. No.: VC19553238
Molecular Formula: C5H10N4O2
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61540-19-0 |
|---|---|
| Molecular Formula | C5H10N4O2 |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | (1-nitrosopyrrolidin-2-yl)urea |
| Standard InChI | InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10) |
| Standard InChI Key | HJVKGTRGOACYKX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)N=O)NC(=O)N |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
N-(1-Nitrosopyrrolidin-2-yl)urea (IUPAC name: 1-nitrosopyrrolidin-2-ylurea) is characterized by:
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Molecular formula:
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Molecular weight: 143.14 g/mol
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Structural components:
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A pyrrolidine ring (5-membered saturated nitrogen heterocycle) with a nitroso (-N=O) group at the 1-position.
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A urea (-NH-C(=O)-NH) substituent at the 2-position of the pyrrolidine ring.
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This structure places it within the broader class of -nitroso compounds, which are notable for their reactivity and potential carcinogenicity .
Spectral and Physicochemical Properties
While experimental data for this specific compound are sparse, analogs such as -nitrosopyrrolidine (NPYR) and substituted nitroso-ureas provide benchmarks:
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Density: ~1.23 g/cm³ (similar to -nitrosourea derivatives) .
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Boiling point: Estimated 200–220°C (based on nitroso-pyrrolidine analogs) .
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Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol), with limited aqueous solubility due to the nitroso group’s hydrophobicity .
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Stability: Nitroso compounds are generally light- and heat-sensitive, requiring storage at ≤4°C under inert atmospheres .
Synthetic Pathways and Optimization
Nitrosation of Pyrrolidine-Urea Precursors
A plausible route involves nitrosating a pre-formed pyrrolidin-2-ylurea derivative:
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Step 1: Synthesis of pyrrolidin-2-ylurea via reaction of 2-aminopyrrolidine with potassium isocyanate in aqueous media .
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Step 2: Nitrosation using sodium nitrite () under acidic conditions (e.g., HCl), a method validated for analogous -nitroso compounds .
Reaction equation:
Electrochemical Reduction Strategies
Recent advances in electrochemical - bond formation (e.g., reduction of -nitrosamines) suggest alternative pathways . For example:
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Electroreduction of a nitroso precursor in the presence of urea derivatives, using stainless steel/zinc electrodes and LiBr electrolytes, could yield targeted products .
Challenges in Synthesis
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Nitrosamine Byproducts: Competing nitrosation at unintended sites may generate carcinogenic impurities (e.g., -nitrosodialkylamines), necessitating stringent purification .
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Yield Optimization: Reported yields for similar urea-nitrosamine syntheses range from 40–70%, depending on reaction conditions .
Chemical and Biological Properties
Reactivity Profile
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Thermal Decomposition: -Nitroso groups decompose at elevated temperatures, releasing nitric oxide (NO) and forming secondary amines .
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Photolytic Sensitivity: Exposure to UV light induces bond cleavage, a property exploited in photochemical applications but requiring careful handling .
Toxicity and Carcinogenicity
While no direct studies on this compound exist, structural analogs highlight significant risks:
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Carcinogenicity: -Nitrosopyrrolidine (NPYR) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, with liver and respiratory tract tumors observed in rodents .
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Genotoxicity: Nitroso-ureas are known alkylating agents, causing DNA adduct formation and oxidative stress .
Table 1: Comparative Toxicity Data for Related Compounds
| Compound | LD₅₀ (Oral, Rat) | Carcinogenicity Class |
|---|---|---|
| -Nitrosopyrrolidine | 900 mg/kg | IARC Group 2B |
| -Methyl--nitrosourea | 240 mg/kg | IARC Group 2A |
| N-(1-Nitrosopyrrolidin-2-yl)urea | Not available | Inferred Group 2B |
Applications and Industrial Relevance
Pharmaceutical Intermediate
Despite toxicity concerns, nitroso-ureas have niche roles:
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Anticancer Agents: Alkylating nitroso-ureas (e.g., carmustine) are used in chemotherapy, though this compound’s utility remains unexplored .
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Impurity Reference Standards: Nitrosamine analogs are critical for LC-MS/MS method validation in drug safety testing .
Materials Science
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